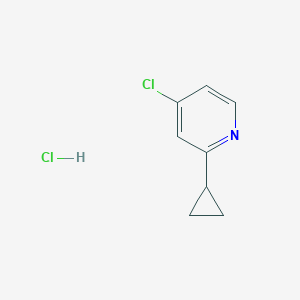

4-Chloro-2-cyclopropyl-pyridine hydrochloride

Description

Significance of Halogenated Pyridine (B92270) Frameworks in Contemporary Organic Synthesis

Halogenated pyridine frameworks are fundamental building blocks in modern organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. The presence of a halogen atom on the pyridine ring activates the molecule for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are pivotal for the construction of complex molecular architectures from simpler precursors.

The position of the halogen atom on the pyridine ring significantly influences its reactivity. In the case of 4-chloro-2-cyclopropyl-pyridine, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for introducing various functional groups. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction, particularly at the 2- and 4-positions.

Furthermore, the chloro-substituent can be exploited in metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The ability to selectively functionalize the pyridine ring at a specific position is a key advantage in the synthesis of targeted molecules with desired electronic and steric properties.

The Unique Role of Cyclopropyl (B3062369) Moieties in Modulating Molecular Architecture and Reactivity

The cyclopropyl group is a three-membered carbocyclic ring that imparts a unique set of properties to a molecule. Its strained ring structure results in C-C bonds with significant p-character, often described as having "alkene-like" properties. This unique electronic nature allows the cyclopropyl group to participate in various electronic interactions, including conjugation with adjacent π-systems.

From a structural standpoint, the cyclopropyl moiety introduces conformational rigidity. By locking specific bonds in a fixed orientation, it can help to pre-organize a molecule for binding to a biological target, a principle of significant importance in drug design. This conformational constraint can lead to an increase in binding affinity and selectivity.

Moreover, the cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group, offering a way to fine-tune the physicochemical properties of a molecule, including its metabolic stability and lipophilicity. The introduction of a cyclopropyl group can often protect a molecule from metabolic degradation by blocking sites susceptible to oxidation.

Overview of Current Research Trajectories for 4-Chloro-2-cyclopropyl-pyridine Hydrochloride

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of biologically active compounds. The combination of the reactive chloro-substituent and the unique properties of the cyclopropyl group makes it an attractive starting material for the development of novel pharmaceuticals.

One major research trajectory involves the use of this compound in the synthesis of kinase inhibitors. The pyridine scaffold is a common feature in many approved kinase inhibitors, and the cyclopropyl group can be used to probe specific interactions within the ATP-binding site of kinases. The chloro-substituent provides a convenient handle for introducing various side chains through cross-coupling reactions to optimize potency and selectivity.

Another area of investigation is its use in the development of central nervous system (CNS) active agents. The physicochemical properties imparted by the cyclopropyl and chloro groups can influence a molecule's ability to cross the blood-brain barrier. Researchers are exploring the synthesis of novel pyridine-cyclopropyl derivatives as potential treatments for a range of neurological disorders.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1414958-99-8 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Identified Research Gaps and Future Perspectives in Pyridine-Cyclopropyl Chemistry

Despite the growing interest in this compound, several research gaps remain to be addressed. A significant challenge lies in the development of more efficient and scalable synthetic routes to this compound and its derivatives. While general methods for the synthesis of chloropyridines and cyclopropylpyridines exist, the specific combination of substituents in this molecule can present synthetic hurdles. researchgate.net The synthesis of polysubstituted pyridines, in general, can be challenging due to issues of regioselectivity. patsnap.comorganic-chemistry.orgthieme.deaudreyli.com

Further exploration of the reactivity of the C-Cl bond in the presence of the cyclopropyl group is needed. Understanding the interplay between these two functional groups could lead to the discovery of novel and selective transformations. For instance, investigating its performance in a wider range of modern cross-coupling reactions could unlock new synthetic possibilities.

Future perspectives in pyridine-cyclopropyl chemistry are promising. The development of novel catalysts that can selectively functionalize other positions on the pyridine ring of this compound would significantly expand its utility as a building block. Moreover, a deeper understanding of the structure-activity relationships of its derivatives could accelerate the discovery of new therapeutic agents. The unique electronic and steric properties of this scaffold also suggest potential applications in the design of novel organic materials, such as organic light-emitting diodes (OLEDs) and sensors, which remains a largely unexplored area.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-2-cyclopropylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-7-3-4-10-8(5-7)6-1-2-6;/h3-6H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWHYQGXMDVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-99-8 | |

| Record name | Pyridine, 4-chloro-2-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategic Approaches for 4 Chloro 2 Cyclopropyl Pyridine Hydrochloride

Established Synthetic Routes to the 4-Chloropyridine (B1293800) Core

The formation of the 4-chloropyridine core is a foundational step for which several synthetic pathways have been established. These routes often begin with pyridine (B92270) itself or readily available pyridine derivatives.

Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, vapor-phase chlorination at high temperatures (250-400°C) using molecular chlorine can yield a mixture of chlorinated pyridines. orgsyn.org This method often suffers from a lack of regioselectivity and can produce polychlorinated products.

More controlled and laboratory-suitable methods involve the use of common chlorinating agents on pyridine or its activated forms. Pyridine can be reacted with reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅) to yield 4-chloropyridine. chemicalbook.comresearchgate.netpatsnap.com These reactions often proceed by first forming an intermediate pyridinium (B92312) salt which is then susceptible to nucleophilic attack by chloride. For instance, reacting pyridine with thionyl chloride at temperatures between 70-75°C can produce the desired product. researchgate.net Another approach involves the reaction of N-(4-pyridyl) pyridinium chloride hydrochloride with a chlorinating agent such as sulfur oxychloride at elevated temperatures (140-150°C). chemicalbook.com

Pyridine N-oxides are versatile precursors for the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution. The synthesis of 4-chloropyridine can be achieved from 4-nitropyridine (B72724) N-oxide by reaction with phosphorus oxychloride (POCl₃) or acetyl chloride, which facilitates the replacement of the nitro group with a chloro group and subsequent deoxygenation. medchemexpress.comresearchgate.net Another route involves the direct chlorination of a 4-H-pyridine-N-oxide with molecular chlorine (Cl₂). researchgate.net

Alternatively, other functionalized pyridines can serve as starting materials. For example, 4-hydroxypyridine (B47283) can be converted to 4-chloropyridine using chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). researchgate.net The synthesis can also start from 1-(4-pyridyl)pyridinium chloride, which upon reaction with PCl₅ at high temperatures (130-150°C), yields 4-chloropyridine after workup. acs.org The final product is often isolated as its hydrochloride salt, as the free base can be unstable. researchgate.net

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety onto the Pyridine Scaffold

The cyclopropyl group is a valuable substituent in medicinal chemistry, known for its unique conformational and electronic properties. nih.govgoogle.com Its introduction onto a pyridine ring can be accomplished through modern cyclopropanation reactions or, more commonly for this target, through cross-coupling methodologies.

Direct cyclopropanation of an existing pyridine ring is not a common strategy for this type of target. More contemporary methods often involve creating the cyclopropane (B1198618) ring with an attached pyridine moiety. For instance, biocatalytic strategies using hemoprotein-mediated activation of pyridotriazoles as carbene sources have been developed for the asymmetric cyclopropanation of olefins, yielding pyridine-functionalized cyclopropanes. researchgate.netnih.gov While innovative, these methods are more suited for creating complex chiral cyclopropanes rather than the direct synthesis of 2-cyclopropylpyridine (B3349194) from pyridine.

A more direct and widely applicable strategy for forming the C(sp²)-C(sp³) bond between the pyridine ring and the cyclopropyl group is through transition metal-catalyzed cross-coupling reactions. patsnap.com This approach typically involves coupling a halopyridine with a cyclopropyl-organometallic reagent.

Negishi Coupling: The Negishi coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for this transformation. nih.gov Specifically, a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) can be coupled with cyclopropylzinc bromide. chemicalbook.com This method generally offers high yields and good functional group tolerance. nih.govgoogle.com

Suzuki Coupling: The Suzuki coupling is another highly versatile method, reacting an organoboron species with an organic halide. researchgate.net Cyclopropylboronic acid or its derivatives (like potassium cyclopropyltrifluoroborate) can be coupled with 2-halopyridines using a palladium catalyst and a suitable base. chemimpex.combiosynth.com Suzuki couplings are well-regarded for their operational simplicity and tolerance of a wide range of functional groups, making them attractive for complex molecule synthesis. chemimpex.combiosynth.com

Advanced Synthetic Strategies: Convergent and Divergent Approaches in the Context of 4-Chloro-2-cyclopropyl-pyridine Hydrochloride

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For 4-chloro-2-cyclopropyl-pyridine, this is less common but could theoretically involve synthesizing a 2-cyclopropyl-4-functionalized pyridine (e.g., 2-cyclopropyl-4-aminopyridine) and then converting the functional group at the 4-position to a chloro group, for example, via a Sandmeyer reaction. This approach allows for the optimization of the synthesis of each fragment separately. acs.org

A divergent synthesis is often more efficient for this target. This strategy begins with a common intermediate that is already substituted at both positions of interest, followed by selective modification. A highly effective divergent route starts with a dihalopyridine, such as 2-bromo-4-chloropyridine. nih.govbiosynth.com This key intermediate can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer-type diazotization and bromination reaction. chemicalbook.com

From 2-bromo-4-chloropyridine, the cyclopropyl group can be selectively introduced at the 2-position via a cross-coupling reaction. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for the selective coupling of a cyclopropyl organometallic reagent (e.g., cyclopropylboronic acid or cyclopropylzinc bromide) at the 2-position, leaving the 4-chloro substituent intact. This selective reaction provides a direct route to the desired 4-chloro-2-cyclopropyl-pyridine skeleton.

Finally, treatment of the 4-chloro-2-cyclopropyl-pyridine free base with hydrochloric acid affords the target compound, this compound. This final salt formation step enhances the stability and handling of the compound. researchgate.net

Optimization of Process Parameters for Enhanced Synthetic Efficiency and Atom Economy

For the synthesis of a molecule like 4-chloro-2-cyclopropyl-pyridine, a likely synthetic strategy would involve the coupling of a pre-functionalized pyridine ring with a cyclopropyl group, or the construction of the pyridine ring with the cyclopropyl group already in place. A common method for forming carbon-carbon bonds on a pyridine ring is through cross-coupling reactions, such as the Negishi coupling.

In a hypothetical optimization of a Negishi coupling to introduce the cyclopropyl group, several parameters would be systematically varied. The choice of palladium or nickel catalyst and the corresponding ligand are paramount. For instance, electron-rich and bulky phosphine (B1218219) ligands have been shown to improve yields and inhibit undesirable side reactions in similar cross-coupling reactions.

Table 1: Hypothetical Optimization of a Negishi Cross-Coupling Reaction for a 2-Substituted-4-chloropyridine

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene | 100 | 12 | 45 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | Dioxane | 80 | 8 | 75 |

| 3 | NiCl₂(dppp) (5) | - | THF | 60 | 10 | 60 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Dioxane | 80 | 6 | 85 |

| 5 | Pd₂(dba)₃ (0.5) | RuPhos (1) | Dioxane | 80 | 6 | 82 |

This data is illustrative and based on general principles of cross-coupling optimization.

The data in Table 1 illustrates a typical optimization process. Initial screening with a common catalyst system (Entry 1) might give a moderate yield. Switching to a more specialized ligand like SPhos or RuPhos (Entries 2 and 4) can significantly improve the yield. Nickel catalysts (Entry 3) might also be explored as a more economical alternative to palladium. Further optimization would involve reducing the catalyst loading (Entry 5) to improve the process mass intensity (PMI) and cost-effectiveness without significantly compromising the yield.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key consideration. Current time information in Jakarta, ID. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts. In a cross-coupling reaction, the generation of stoichiometric inorganic salts as byproducts reduces the atom economy. Strategies to improve this include the use of catalytic reagents and the recycling of solvents and catalysts where feasible.

Considerations for Scalable Synthesis and Process Development

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. Safety, cost, and environmental impact become paramount. For the synthesis of this compound, several factors would need to be considered for a scalable process.

Reagent Selection and Handling: On a large scale, the use of pyrophoric or highly toxic reagents like n-butyllithium, which might be used for lithiation of the pyridine ring, is often avoided due to safety concerns. Alternative, safer reagents and processes are preferred. For instance, the use of Grignard reagents, which are less hazardous, might be explored. The final step of forming the hydrochloride salt is typically achieved by treating a solution of the free base with hydrogen chloride, either as a gas or dissolved in a suitable solvent like isopropanol (B130326) or diethyl ether. guidechem.com

Process Safety and Control: Exothermic reactions need to be carefully controlled to prevent thermal runaways. This involves optimizing the rate of addition of reagents, efficient heat transfer through appropriate reactor design, and continuous monitoring of the reaction temperature.

Purification and Isolation: Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The choice of crystallization solvent is critical to ensure high purity and yield of the final product. The physical properties of the hydrochloride salt, such as its crystallinity and particle size, are also important considerations for formulation and handling.

Waste Management: The environmental impact of a large-scale synthesis is a significant concern. The development of a green and sustainable process would involve minimizing solvent usage, recycling waste streams, and avoiding the use of heavy metals or finding ways to efficiently remove them from the final product and waste.

Table 2: Comparison of Laboratory and Industrial Scale Synthesis Considerations

| Parameter | Laboratory Scale | Industrial Scale |

| Reagents | Wide variety, including hazardous reagents. | Focus on safe, readily available, and inexpensive reagents. |

| Solvents | Often used in large excess for convenience. | Minimized and recycled where possible. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. |

| Safety | Managed on a small scale. | A primary driver of process design. |

| Cost | Reagent cost is a secondary concern. | A critical factor in process viability. |

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 2 Cyclopropyl Pyridine Hydrochloride

Reactivity Profiling of the Chloropyridine Substructure

The pyridine (B92270) ring, being electron-deficient due to the electronegativity of the nitrogen atom, and the presence of a halogen substituent, dictates the reactivity of the chloropyridine portion of the molecule. This section explores the nucleophilic, electrophilic, and radical pathways that characterize its transformations.

Nucleophilic Aromatic Substitution Mechanisms at the Chloro-Position

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines, particularly those with the halogen at the 2- or 4-position. chegg.comyoutube.com In 4-chloro-2-cyclopropyl-pyridine, the chlorine atom at the 4-position is susceptible to displacement by nucleophiles. This increased reactivity, compared to a chlorine at the 3-position, is attributed to the ability of the nitrogen atom to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, through resonance. chegg.comaskfilo.com The attack of a nucleophile at the C-4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing effect that is not possible when the substitution occurs at the C-3 position. askfilo.com

The general mechanism for the SNAr reaction at the chloro-position involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized anionic intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyridine ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in these transformations, providing access to a diverse range of substituted pyridine derivatives. mdpi.comnih.govmdpi.com

Electrophilic and Radical Reactivity Pathways of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orggcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophiles and directs incoming electrophiles primarily to the 3- and 5-positions. aklectures.com However, under forcing conditions or with highly reactive electrophiles, substitution can occur. The protonation of the nitrogen atom under acidic conditions further deactivates the ring. To circumvent this, electrophilic substitutions are sometimes carried out on the corresponding pyridine N-oxide, which activates the 2- and 4-positions towards electrophilic attack. wikipedia.orggcwgandhinagar.com Subsequent deoxygenation then yields the substituted pyridine.

Radical reactions on the pyridine ring can also be induced. For instance, intramolecular radical cyclization can be achieved upon treatment with radical initiators like tributyltin hydride and AIBN, leading to the formation of fused ring systems. youtube.com The position of substitution in radical reactions is less predictable than in ionic reactions and can be influenced by the nature of the radical and the reaction conditions.

Chemical Transformations of the Cyclopropyl (B3062369) Group

The cyclopropyl group, with its inherent ring strain and unique bonding characteristics, exhibits a distinct set of chemical transformations. wikipedia.org Its reactivity is a balance between its stability under many conditions and its propensity to undergo ring-opening reactions under specific stimuli.

Ring-Opening Reactions and Rearrangements of the Cyclopropyl Moiety

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or metal-catalyzed pathways. stackexchange.com The C-C bonds in cyclopropane have significant p-character, allowing the ring to behave similarly to a double bond in some respects, participating in reactions that relieve this strain. wikipedia.orgstackexchange.com

For instance, 2-(1-alkynyl-cyclopropyl)pyridines can undergo gold-catalyzed ring-opening and cycloisomerization reactions in the presence of nucleophiles to form indolizine (B1195054) derivatives. rsc.org In this process, the gold catalyst activates the alkyne, facilitating an intramolecular attack by the pyridine nitrogen. The subsequent nucleophilic attack on the resulting intermediate leads to the cleavage of the cyclopropane ring and the formation of the final product. rsc.org Acid-catalyzed ring-opening is also a known transformation for cyclopropylpyridines. acs.org Furthermore, cytochrome P450-mediated oxidation of cyclopropylamines can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com

Stability and Functional Group Compatibility of the Cyclopropyl Group Under Various Reaction Conditions

Despite its strain, the cyclopropyl group is remarkably stable under a wide range of reaction conditions, making it a valuable substituent in medicinal chemistry and organic synthesis. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl group often results in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the cyclopropyl ring.

The cyclopropyl group is compatible with many common synthetic transformations. It can tolerate both acidic and basic conditions to a certain extent, as well as various oxidizing and reducing agents. However, its stability is not absolute. For example, catalytic hydrogenation can lead to the opening of the cyclopropane ring. acs.org The unique electronic properties of the cyclopropyl group, stemming from its "bent" bonds, allow it to stabilize adjacent carbocations through a phenomenon sometimes referred to as "dancing resonance" or sigma-aromaticity. stackexchange.comquora.comresearchgate.net This stabilizing effect is a key aspect of its chemical behavior and influences the reactivity of neighboring functional groups.

Metal-Catalyzed Transformations and Their Underlying Reaction Mechanisms

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Chloro-2-cyclopropyl-pyridine hydrochloride is a suitable substrate for such transformations, with the reactivity at the chloro-position being of primary interest.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to functionalize halopyridines. In the case of 2,4-dichloropyridines, cross-coupling reactions conventionally occur at the C2 position. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective cross-coupling at the C4 position. nih.gov The proposed mechanism for these reactions typically involves an oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck and Sonogashira couplings), and finally, reductive elimination to regenerate the catalyst and yield the coupled product.

Organocatalytic Applications and Mechanistic Insights

Currently, there is a lack of specific research detailing the direct application of this compound as an organocatalyst. The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is vast and continues to expand. Pyridine derivatives, owing to the nucleophilic and basic nature of the nitrogen atom, are a cornerstone of organocatalytic research. They are known to participate in a variety of transformations, often acting as catalysts in reactions such as acylations, silylations, and rearrangements.

The general mechanism for pyridine-catalyzed reactions often involves the nucleophilic nitrogen atom attacking an electrophilic center to form a reactive intermediate, such as an acylpyridinium or silylpyridinium salt. This intermediate is then more susceptible to reaction with a nucleophile, regenerating the pyridine catalyst in the process.

While no specific studies on this compound have been reported, the electronic properties of this molecule suggest potential avenues for its use. The presence of a chlorine atom at the 4-position withdraws electron density from the pyridine ring through an inductive effect, which would decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. Conversely, the cyclopropyl group at the 2-position can donate electron density through its unique electronic properties. The interplay of these two substituents would create a unique electronic environment at the nitrogen center, potentially modulating its catalytic activity and selectivity in novel ways. Further research is necessary to explore these possibilities and to determine if this compound or its derivatives can serve as effective organocatalysts.

Acid-Base Chemistry and Protonation Equilibria in Aqueous and Non-Aqueous Systems

The basicity of a pyridine derivative is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available. Conversely, electron-donating groups increase basicity.

In the case of 4-chloro-2-cyclopropyl-pyridine, the chlorine atom at the 4-position acts as an electron-withdrawing group through its inductive effect, which would be expected to lower the pKa of the corresponding pyridinium (B92312) ion. The cyclopropyl group at the 2-position is generally considered to be electron-donating, which would increase the basicity of the nitrogen atom. The net effect on the pKa would depend on the relative strengths of these opposing electronic influences.

For context, the pKa of the conjugate acid of unsubstituted pyridine is approximately 5.2. For simple chloropyridines, the pKa values are lower, reflecting the electron-withdrawing nature of chlorine. For instance, the pKa of the conjugate acid of 2-chloropyridine (B119429) is 0.49, and for 3-chloropyridine, it is 2.84. The exact pKa of 4-chloro-2-cyclopropyl-pyridinium hydrochloride would need to be determined experimentally.

The protonation equilibrium in an aqueous system can be represented as follows:

C8H8ClN + H2O ⇌ C8H9ClN+ + OH-

In non-aqueous systems, the equilibrium will be dependent on the specific solvent's properties, such as its polarity and its own acidity or basicity. The solubility and the extent of ion pairing will also play a significant role in the position of the protonation equilibrium in different non-aqueous media.

A hypothetical data table illustrating how the pKa might be influenced by substituents is presented below. It is important to note that the value for this compound is an estimate and would require experimental verification.

| Compound Name | Structure | pKa of Conjugate Acid |

| Pyridine | C5H5N | ~5.2 |

| 2-Chloropyridine | C5H4ClN | 0.49 |

| 3-Chloropyridine | C5H4ClN | 2.84 |

| 4-Chloro-2-cyclopropyl-pyridine | C8H8ClN | Estimated ~3-4 |

Theoretical and Computational Chemistry Studies on 4 Chloro 2 Cyclopropyl Pyridine Hydrochloride

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular importance. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Computational studies on analogous substituted pyridines suggest that the HOMO of 4-Chloro-2-cyclopropyl-pyridine hydrochloride would likely be localized on the pyridine (B92270) ring and the chlorine atom, which possess lone pair electrons. The cyclopropyl (B3062369) group, with its unique bent bonds, may also contribute to the HOMO. Conversely, the LUMO is expected to be distributed primarily over the electron-deficient pyridinium (B92312) ring, indicating its susceptibility to nucleophilic attack. The presence of the electron-withdrawing chlorine atom is anticipated to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyridine, while the cyclopropyl group, acting as a weak electron-donating group, would have a counteracting, albeit smaller, effect.

Table 1: Theoretical Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

Note: These values are representative and would be calculated using methods such as Density Functional Theory (DFT) with a suitable basis set.

Charge Distribution, Electrostatic Potential Maps, and Electron Density Analysis

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. For this compound, the protonation of the pyridine nitrogen atom significantly influences the charge distribution.

An analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal a significant positive charge localization on the pyridinium ring, particularly on the nitrogen and adjacent carbon atoms. The chlorine atom, being highly electronegative, will draw electron density towards itself, resulting in a partial negative charge. The cyclopropyl group is expected to have a slight electron-donating effect on the pyridine ring.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. For this molecule, the ESP map would show a large positive potential (blue region) around the pyridinium ring, especially near the hydrogen atom attached to the nitrogen. A negative potential (red region) would be concentrated around the chlorine atom. This information is critical for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| N (Pyridine) | -0.65 |

| H (on N) | +0.45 |

| C4 (with Cl) | +0.15 |

| Cl | -0.20 |

| C2 (with cyclopropyl) | +0.10 |

Note: These are representative theoretical values. The actual values would depend on the level of theory and basis set used in the calculation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its function. Conformational analysis and molecular dynamics simulations can provide detailed insights into these aspects.

Exploration of Conformational Space and Identification of Energetic Minima

The primary conformational flexibility in this compound arises from the rotation of the cyclopropyl group relative to the pyridine ring. A potential energy surface scan, where the dihedral angle between the cyclopropyl ring and the pyridine ring is systematically varied, would be performed to identify the most stable conformations (energetic minima).

It is anticipated that the most stable conformation will be one where the cyclopropyl ring is oriented to minimize steric hindrance with the adjacent atoms on the pyridine ring. Due to the sp2 hybridization of the ring carbons, the pyridine ring itself is planar.

Dynamic Behavior and Rotational Barriers of the Cyclopropyl and Pyridine Rings

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a simulated environment, such as in a solvent. These simulations would reveal the fluctuations of bond lengths, bond angles, and dihedral angles over time.

A key parameter that can be extracted from computational studies is the rotational barrier of the cyclopropyl group. This is the energy required to rotate the cyclopropyl group from an energetic minimum to a maximum (transition state). The height of this barrier determines the rate of interconversion between different conformations at a given temperature. For a cyclopropyl group attached to a pyridine ring, this barrier is expected to be relatively low, allowing for rapid rotation at room temperature.

Table 3: Theoretical Rotational Barrier for the Cyclopropyl Group

| Parameter | Energy (kcal/mol) |

| Rotational Barrier | 2.5 - 4.0 |

Note: This is an estimated range based on similar systems. The actual value would be determined from detailed potential energy surface calculations.

Prediction and Interpretation of Spectroscopic Signatures Based on Theoretical Models

Computational methods are powerful tools for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of the molecule. These calculated spectra can then be compared with experimental data to aid in the assignment of spectral peaks to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C-Cl stretching frequency, the N-H stretch of the pyridinium ion, and various stretching and bending modes of the pyridine and cyclopropyl rings. The calculated IR and Raman spectra would provide a theoretical "fingerprint" of the molecule.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations can help in the assignment of peaks in the 1H and 13C NMR spectra and provide insights into the electronic environment of the different nuclei in the molecule. For instance, the protonation of the pyridine nitrogen would lead to a significant downfield shift of the pyridine proton signals.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=N Stretch (Pyridine Ring) | 1600 - 1650 |

| C-Cl Stretch | 700 - 800 |

| Cyclopropyl C-H Stretch | 3000 - 3100 |

Note: These are approximate ranges and the precise values would be obtained from frequency calculations.

Reaction Mechanism Elucidation via Transition State Calculations and Reaction Pathway Analysis

The reactivity of this compound is largely dictated by the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the chloro substituent. This electronic characteristic makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing chloropyridines.

Computational investigations into the SNAr mechanism on related chloropyridine systems typically employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is a high-energy, transient species that represents the kinetic barrier of the reaction.

For a typical SNAr reaction on a 4-chloropyridine (B1293800) derivative, the mechanism is expected to proceed via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of a nucleophile on the carbon atom bearing the chlorine. DFT calculations can elucidate the geometry and energy of this intermediate and the transition states leading to and from it.

The presence of the cyclopropyl group at the 2-position is a key structural feature. The cyclopropyl group can exhibit both sigma-donating and pi-accepting characteristics, which can influence the electron density distribution in the pyridine ring and, consequently, the stability of the Meisenheimer intermediate and the activation energy of the reaction. Theoretical studies on other systems have shown that substituents can have a profound impact on the regioselectivity and rate of SNAr reactions.

A hypothetical reaction pathway for the nucleophilic substitution of 4-Chloro-2-cyclopropyl-pyridine with a generic nucleophile (Nu⁻) is depicted below:

Reactants → Transition State 1 (TS1) → Meisenheimer Intermediate → Transition State 2 (TS2) → Products

To provide a quantitative perspective based on analogous systems, DFT calculations on the SNAr reaction of 2-sulfonylpyrimidine derivatives with thiol nucleophiles have shown that the nucleophilic addition is the rate-determining step. researchgate.net The calculated Gibbs free energy profile for such reactions reveals the energy barriers associated with the formation and breakdown of the Meisenheimer intermediate. researchgate.net While the specific values would differ for this compound, the methodological approach would be similar.

Interactive Data Table: Illustrative Activation Energies for SNAr on Substituted Pyridines (Hypothetical Data)

| Reactant | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

| 4-Chloro-2-methylpyridine | Methoxide | B3LYP/6-31G(d) | 18.5 |

| 4-Chloro-2-ethylpyridine | Methoxide | B3LYP/6-31G(d) | 18.2 |

| 4-Chloro-2-isopropylpyridine | Methoxide | B3LYP/6-31G(d) | 19.1 |

| 4-Chloro-2-cyclopropylpyridine | Methoxide | B3LYP/6-31G(d) | (Predicted to be in a similar range) |

This table is for illustrative purposes and does not represent actual experimental or calculated data for the listed compounds but is based on general trends observed in computational studies of SNAr reactions.

Solvent Effects on Molecular Properties and Reactivity: Computational Models and Experimental Correlation

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are invaluable for predicting and understanding these solvent effects. The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Polarizable Continuum Model (CPCM), are widely used implicit solvation models. In these models, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule.

For this compound, changes in solvent polarity are expected to affect its molecular properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity would likely lead to a greater stabilization of the polar ground state and any charged intermediates, such as the Meisenheimer complex in an SNAr reaction. This stabilization can, in turn, affect the reaction's activation energy.

Computational studies on other nitrogen-containing heterocycles have demonstrated the utility of PCM in predicting solvent-induced changes in spectroscopic properties, such as NMR chemical shifts. For instance, the chemical shifts of protons on a pyridine ring are sensitive to the solvent environment due to changes in the local electronic structure. Theoretical calculations can model these shifts, and the correlation with experimental data provides a validation of the computational approach.

The tautomeric equilibrium of substituted pyridines can also be influenced by the solvent. While 4-Chloro-2-cyclopropyl-pyridine itself is not prone to tautomerism, related hydroxypyridines exist in equilibrium with their pyridone tautomers, and the position of this equilibrium is highly solvent-dependent. Computational studies using PCM can accurately predict the relative stabilities of tautomers in different solvents.

Interactive Data Table: Predicted Solvent-Dependent Properties of a Model Chloropyridine (Hypothetical Data)

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.5 | 5.8 |

| Toluene | 2.4 | 3.1 | 5.6 |

| Dichloromethane | 8.9 | 3.8 | 5.4 |

| Acetonitrile | 37.5 | 4.5 | 5.2 |

| Water | 78.4 | 5.1 | 5.1 |

This table is for illustrative purposes to demonstrate the expected trends in molecular properties with changing solvent polarity, based on general principles and computational studies on similar molecules.

Experimental correlation is a critical aspect of validating computational models. For instance, kinetic studies of the SNAr reaction of this compound in different solvents could be performed, and the experimentally determined rate constants could be compared with the activation energies predicted by computational models incorporating solvent effects. Similarly, experimental NMR spectra in various solvents could be correlated with theoretically predicted chemical shifts. Such a combined experimental and computational approach provides a comprehensive understanding of the molecule's behavior in solution.

Advanced Chemical Applications and Functional Materials Derived from 4 Chloro 2 Cyclopropyl Pyridine Hydrochloride

Utilization as a Versatile Synthetic Building Block for Non-Biological Targets

The inherent reactivity of the 4-chloro-2-cyclopropyl-pyridine scaffold makes it a valuable precursor in the synthesis of more complex molecular architectures that are not intended for biological applications. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the cyclopropyl (B3062369) and pyridine (B92270) moieties offer further sites for functionalization.

Precursor in the Synthesis of Complex Organic Scaffolds and Chemical Probes

While specific, publicly available research detailing the use of 4-chloro-2-cyclopropyl-pyridine hydrochloride in the synthesis of complex organic scaffolds or chemical probes for non-biological targets is limited, the reactivity of similar 4-chloropyridine (B1293800) compounds suggests its potential. For instance, the chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. This reactivity is a cornerstone for building more elaborate molecular frameworks. The cyclopropyl group, known for its unique electronic properties and ability to participate in ring-opening reactions, adds another dimension to its synthetic utility. These features theoretically allow for its use in constructing novel ligands for metal complexes or as a core structure for new classes of chemical sensors, although specific examples in the literature remain scarce.

Role in the Construction of Functional Materials and Polymers

The incorporation of pyridine units into polymers can impart desirable properties such as metal-coordination capabilities, altered solubility, and modified electronic characteristics. While direct polymerization of this compound is not extensively documented, its derivatives could serve as monomers. For example, after substitution of the chloro group with a polymerizable functional group, the resulting monomer could be integrated into polymer chains. The cyclopropyl group might also influence the polymer's physical properties, such as its thermal stability and morphology. Research on related compounds, such as 4'-chloro-2,2':6',2''-terpyridine, has shown their utility in creating metallo-supramolecular polymers, hinting at the potential of simpler chloropyridines in materials science. However, dedicated studies on 4-chloro-2-cyclopropyl-pyridine for these applications are yet to be widely reported.

Design and Application in Catalysis as a Ligand or Organocatalyst

Pyridine derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The cyclopropyl group in 4-chloro-2-cyclopropyl-pyridine could sterically and electronically modulate the properties of a resulting metal complex.

Although there is no specific literature detailing the use of this compound as a ligand or organocatalyst, the broader class of pyridine compounds is central to catalysis. For instance, pyridine-based ligands are integral to numerous catalytic processes, including cross-coupling reactions and hydrogenations. Furthermore, chiral pyridine derivatives are extensively used in asymmetric catalysis. The development of a chiral version of 4-chloro-2-cyclopropyl-pyridine could open avenues for its use in enantioselective transformations.

Integration into Novel Supramolecular Chemical Systems

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. Pyridine moieties are excellent candidates for building supramolecular assemblies through hydrogen bonding, metal coordination, and π-π stacking interactions.

Photophysical and Electrochemical Investigations for Non-Biological Device Applications

The photophysical and electrochemical properties of organic molecules are critical for their application in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Pyridine-containing compounds are known to exhibit interesting electronic properties.

Currently, there is a lack of specific data on the photophysical and electrochemical properties of this compound. However, studies on other substituted pyridines and bipyridines show that their emission and redox properties can be finely tuned by altering the substituents. mdpi.comnih.gov Investigations into the fluorescence, phosphorescence, and redox potentials of 4-chloro-2-cyclopropyl-pyridine and its derivatives would be necessary to assess their potential for use in non-biological devices. The electron-withdrawing nature of the chlorine atom and the unique electronic character of the cyclopropyl group could lead to interesting and potentially useful photophysical behaviors.

Development of Smart Reagents and Auxiliary Compounds for Chemical Transformations

A "smart" reagent is a compound that can be switched between an active and inactive state by an external stimulus, offering greater control over chemical reactions. Pyridine-based compounds can act as catalysts or reagents in various transformations.

While this compound itself has not been reported as a smart reagent, its structural motifs are found in compounds used as auxiliaries in synthesis. For example, pyridines are often used as bases or nucleophilic catalysts. The specific substitution pattern of this compound could offer unique reactivity or selectivity in certain chemical transformations, but further research is required to explore and establish such applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-cyclopropyl-pyridine hydrochloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclopropanation reactions. For example, pyridine derivatives with chloro groups can undergo cyclopropane ring formation via transition metal-catalyzed cross-coupling (e.g., using palladium catalysts) or via alkylation with cyclopropane precursors. Reaction efficiency depends on:

- Catalyst selection : Palladium or copper catalysts may influence regioselectivity and yield .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature control : Cyclopropanation often requires low temperatures (−20°C to 0°C) to minimize side reactions .

Q. How is this compound characterized, and what analytical techniques are preferred?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : H and C NMR to confirm cyclopropyl and chloro substituent positions. For example, cyclopropyl protons show characteristic splitting patterns (δ 0.8–1.5 ppm) .

- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 188.6) .

- X-ray crystallography : Resolves stereochemical ambiguities in cyclopropane rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (0.5–2 mol%), solvent (DMF vs. THF), and temperature. For example, a 2 factorial design revealed that DMF and 1.5 mol% Pd(OAc) maximize yield .

- Continuous flow systems : Reduce reaction time and improve scalability compared to batch processes .

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition). For example, discrepancies in kinase inhibition may arise from assay conditions (ATP concentration, pH).

- Structural analogs : Cross-reference with similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) to identify structure-activity relationships (SAR) .

- Reproducibility protocols : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves (tested for permeability to chlorinated compounds) and impervious lab coats .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent inhalation .

- Spill management : Neutralize acidic hydrochloride residues with sodium bicarbonate before disposal .

Chemical Reactivity and Applications

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura coupling : Reacts with aryl boronic acids at the 4-chloro position (Pd(dppf)Cl, KCO, 80°C) to form biaryl derivatives .

- Nucleophilic substitution : The chloro group is displaced by amines (e.g., piperazine) in DMSO at 100°C .

- Cyclopropane ring stability : The cyclopropyl group resents ring-opening under acidic conditions but may isomerize under strong bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.